molecular formula C11H10ClN3O2 B11860576 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid

Cat. No.: B11860576
M. Wt: 251.67 g/mol
InChI Key: WCEVCSXYVPWPSH-UHFFFAOYSA-N
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Description

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is a chemical compound with the molecular formula C11H10ClN3O2. It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities. The presence of a chloro group at the 7th position and an amino group at the 4th position of the quinazoline ring, along with a propanoic acid moiety, makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution process. The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to yield the corresponding Schiff bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form hydrogenated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted quinazoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroquinazoline moiety is known to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is unique due to the combination of the chloroquinazoline core with the propanoic acid side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research in various fields.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

3-[(7-chloroquinazolin-4-yl)amino]propanoic acid

InChI

InChI=1S/C11H10ClN3O2/c12-7-1-2-8-9(5-7)14-6-15-11(8)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15)

InChI Key

WCEVCSXYVPWPSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NCCC(=O)O

Origin of Product

United States

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